

# NDI-091143: A Deep Dive into its Impact on Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | NDI-091143 |           |
| Cat. No.:            | B8088061   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **NDI-091143**, a potent, allosteric inhibitor of ATP-citrate lyase (ACLY). ACLY is a pivotal enzyme in the de novo lipogenesis (DNL) pathway, responsible for generating acetyl-CoA, the primary building block for fatty acid synthesis. By targeting ACLY, **NDI-091143** presents a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and dyslipidemia. This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this inhibitor.

#### **Core Mechanism of Action**

**NDI-091143** exerts its inhibitory effect on ACLY through an allosteric mechanism. Unlike competitive inhibitors that bind to the enzyme's active site, **NDI-091143** binds to a distinct, largely hydrophobic cavity adjacent to the citrate-binding site. This binding event induces significant conformational changes in the enzyme, which indirectly prevent the binding of citrate, a key substrate. This allosteric inhibition effectively blocks the production of acetyl-CoA from citrate in the cytoplasm, thereby downregulating the entire fatty acid synthesis cascade.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data demonstrating the potency and binding affinity of **NDI-091143** for human ACLY.



| Parameter | Value        | Assay Method                       | Reference |
|-----------|--------------|------------------------------------|-----------|
| IC50      | 2.1 nM       | ADP-Glo Assay                      |           |
| Ki        | 7.0 nM       | Enzyme Kinetics                    |           |
| Kd        | 2.2 ± 1.4 nM | Surface Plasmon<br>Resonance (SPR) | -         |

Table 1: In Vitro Potency and Binding Affinity of NDI-091143 for Human ACLY

### **Signaling Pathway and Experimental Workflow**

To visually represent the mechanism and experimental evaluation of **NDI-091143**, the following diagrams have been generated using Graphviz.



Click to download full resolution via product page



Caption: Mechanism of ACLY inhibition by NDI-091143.



Click to download full resolution via product page

Caption: Workflow for evaluating NDI-091143's inhibitory activity.

#### **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

## ACLY Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies ACLY activity by measuring the amount of ADP produced in the enzymatic reaction.

- Materials: Recombinant human ACLY, ATP, citrate, Coenzyme A, ADP-Glo™ Kinase Assay kit (Promega).
- Protocol:
  - Prepare a reaction mixture containing ACLY enzyme, ATP, citrate, and Coenzyme A in a suitable buffer.
  - Add varying concentrations of NDI-091143 or a vehicle control to the reaction mixture.



- Incubate the reaction at a specified temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow for ADP production.
- Stop the enzymatic reaction.
- Add the ADP-Glo™ Reagent to the reaction mixture to deplete any remaining ATP.
- Add the Kinase Detection Reagent to convert the ADP to ATP, which then drives a luciferase reaction.
- Measure the resulting luminescence using a plate reader. The light output is proportional to the ADP concentration.
- Calculate the IC50 value by plotting the percentage of ACLY inhibition against the logarithm of the NDI-091143 concentration.

#### Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics (association and dissociation rates) of **NDI-091143** to ACLY.

- Materials: Recombinant human ACLY, NDI-091143, SPR instrument (e.g., Biacore), sensor chip.
- Protocol:
  - Immobilize the ACLY protein onto the surface of a sensor chip.
  - Prepare a series of dilutions of NDI-091143 in a suitable running buffer.
  - Inject the different concentrations of NDI-091143 over the sensor chip surface, allowing it to associate with the immobilized ACLY.
  - After the association phase, flow the running buffer alone over the chip to monitor the dissociation of the NDI-091143-ACLY complex.
  - The binding events are detected as changes in the refractive index at the sensor surface,
     which are proportional to the mass of the bound analyte.



Analyze the resulting sensorgrams to determine the association rate constant (ka),
 dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), where Kd = kd/ka.

#### **Thermal Shift Assay (TSA)**

TSA is used to assess the stabilization of ACLY upon binding of **NDI-091143**. Ligand binding typically increases the thermal stability of a protein.

- Materials: Recombinant human ACLY, NDI-091143, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), a real-time PCR instrument.
- Protocol:
  - Prepare a reaction mixture containing the ACLY protein and the fluorescent dye in a buffer.
  - Add NDI-091143 or a vehicle control to the mixture.
  - Place the samples in a real-time PCR instrument and gradually increase the temperature.
  - As the protein unfolds due to the increasing temperature, the hydrophobic core becomes exposed, and the fluorescent dye binds, leading to an increase in fluorescence.
  - Monitor the fluorescence intensity as a function of temperature.
  - The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
     A shift in the Tm in the presence of NDI-091143 compared to the control indicates direct binding and stabilization of the protein.

#### Conclusion

**NDI-091143** is a highly potent, allosteric inhibitor of human ACLY that effectively blocks the production of acetyl-CoA, a critical step in fatty acid synthesis. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of ACLY inhibitors for the treatment of metabolic diseases. The unique allosteric mechanism of **NDI-091143** may offer advantages in terms of selectivity and efficacy, making it a compelling candidate for further investigation.



• To cite this document: BenchChem. [NDI-091143: A Deep Dive into its Impact on Fatty Acid Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8088061#ndi-091143-effect-on-fatty-acid-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com